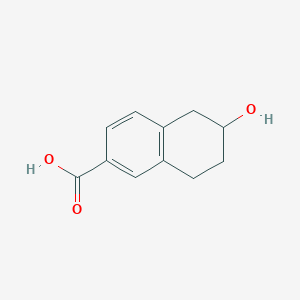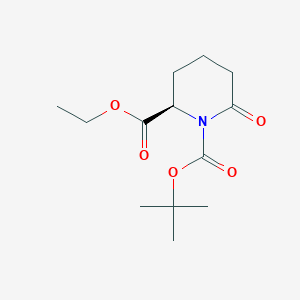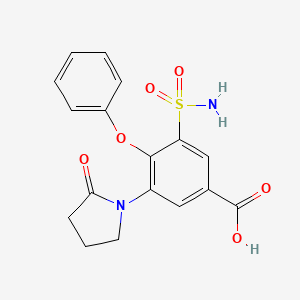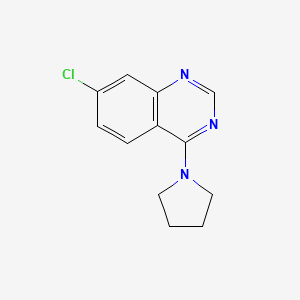
1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then subjected to further functionalization to introduce the hydroxyl and carboxylic acid groups . The reaction conditions typically involve the use of a nickel catalyst under high pressure and temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of activated carbon-supported molybdenum carbides has been reported to enhance the efficiency of the hydrogenation step . The subsequent functionalization steps are carried out using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions adjacent to the hydroxyl and carboxylic acid groups, using reagents like sulfuric acid or nitric acid.
Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of tetrahydronaphthalene, which can be further utilized in organic synthesis .
Scientific Research Applications
1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydronaphthalene
- 1,2,3,4-Tetrahydro-1-naphthol
- 1,2,3,4-Tetrahydro-1-naphthoic acid
Comparison: Compared to these similar compounds, 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,14H,3,5,7H2,(H,12,13) |
InChI Key |
LXPBREXWDRGNSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
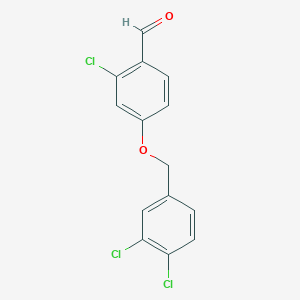

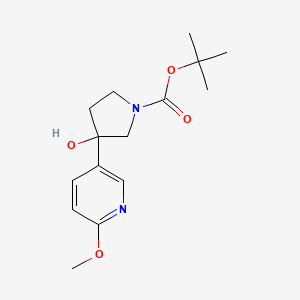
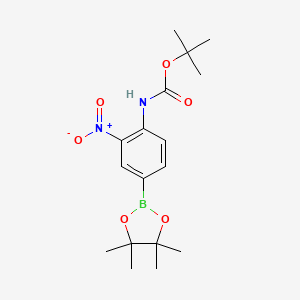

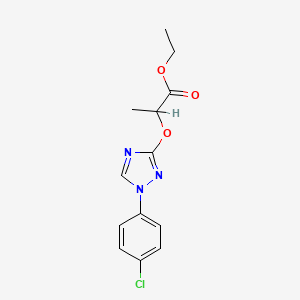
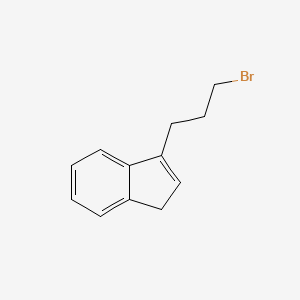
![2-Bromo-3-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B8720800.png)
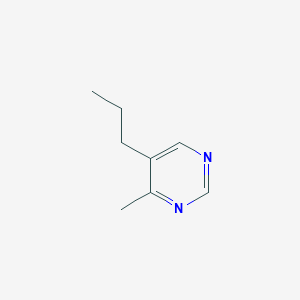
![(S)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8720812.png)
